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Venadaparib hydrochloride - 1681020-60-9

Venadaparib hydrochloride

Catalog Number: EVT-3460205
CAS Number: 1681020-60-9
Molecular Formula: C23H23FN4O2
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Venadaparib is an orally bioavailable inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, venadaparib selectively binds to PARP-1 and -2 and prevents PARP-1 and -2 mediated DNA repair of single-strand DNA (ssDNA) breaks via the base-excision repair pathway. This promotes the conversion of ssDNA breaks to double-stranded DNA breaks, promotes genomic instability and eventually leads to apoptosis. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by ssDNA breaks.
Synthesis Analysis

Methods and Technical Details

The synthesis of venadaparib hydrochloride involves several key steps that focus on the modification of phthalazine derivatives. According to U.S. patent publication US 2021/0323946 A1, the synthesis process includes the formation of the core structure followed by specific functional group modifications to enhance selectivity and potency against PARP enzymes. The detailed experimental procedures include:

  1. Starting Materials: The synthesis begins with commercially available phthalazine derivatives.
  2. Reactions: Key reactions involve nucleophilic substitutions and coupling reactions to introduce necessary functional groups.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

These methods ensure that venadaparib hydrochloride exhibits improved physicochemical properties compared to existing PARP inhibitors .

Molecular Structure Analysis

Structure and Data

Venadaparib hydrochloride has a defined molecular structure characterized by its unique arrangement of atoms that facilitate its interaction with target enzymes. The chemical formula is C13_{13}H12_{12}ClN5_{5}O, with a molecular weight of approximately 295.73 g/mol. Its structural features include:

  • Core Structure: A phthalazine ring system.
  • Functional Groups: Includes amine and carbonyl groups that contribute to its binding affinity for PARP enzymes.

The three-dimensional conformation of venadaparib allows it to effectively fit into the active sites of PARP-1 and PARP-2, inhibiting their activity .

Chemical Reactions Analysis

Reactions and Technical Details

Venadaparib hydrochloride undergoes various chemical reactions during its synthesis and in biological systems. Notably:

  • Inhibition Reaction: The primary reaction mechanism involves the binding of venadaparib to the active site of PARP enzymes, preventing the formation of poly (ADP-ribose) chains essential for DNA repair.
  • PARP Trapping: Venadaparib exhibits a unique ability to trap PARP on DNA, which enhances its therapeutic efficacy by promoting cytotoxicity in cancer cells with defective DNA repair mechanisms .

The compound's reactivity profile indicates a strong affinity for PARP-1 and -2, with IC50_{50} values ranging from 1 to 2 nM, demonstrating its potency as a PARP inhibitor .

Mechanism of Action

Process and Data

The mechanism of action for venadaparib hydrochloride involves several critical steps:

  1. Binding: Venadaparib binds selectively to the catalytic domain of PARP-1 and PARP-2.
  2. Inhibition: This binding inhibits the enzymatic activity of PARP, preventing the repair of single-strand breaks in DNA.
  3. PAR Trapping: The compound also traps the enzyme on damaged DNA sites, leading to the accumulation of unrepaired breaks that ultimately trigger cellular apoptosis in cancer cells.

Studies have shown that venadaparib effectively inhibits PAR formation at an EC50_{50} value of 0.5 nmol/L, comparable to other leading PARP inhibitors like olaparib .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Venadaparib hydrochloride exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stability studies indicate that venadaparib maintains integrity under various storage conditions but should be protected from light.

These properties are critical for formulating the compound for clinical use .

Applications

Scientific Uses

Venadaparib hydrochloride is primarily being investigated for its potential applications in oncology:

  • Cancer Treatment: It is under development for treating solid tumors with specific DNA repair deficiencies, such as those found in breast, ovarian, and prostate cancers.
  • Combination Therapies: Research is ongoing into its use in combination with other therapeutic agents to enhance efficacy against resistant cancer types.

The promising data from preclinical studies suggest that venadaparib could provide significant benefits in cancer therapy by exploiting the vulnerabilities associated with defective DNA repair mechanisms .

Mechanistic Insights into PARP Inhibition by Venadaparib Hydrochloride

Molecular Basis of PARP-1/2 Selective Inhibition

Structural Determinants of Venadaparib-PARP1/2 Binding Affinity

Venadaparib (IDX-1197) binds PARP1 and PARP2 with high specificity due to unique interactions within the catalytic domain (CAT). Molecular docking simulations reveal that venadaparib forms hydrogen bonds with Ser904 and Tyr907 in PARP1's helical domain (HD), stabilizing the enzyme in a DNA-bound conformation [1] [8]. The phthalazinone core of venadaparib occupies the NAD+ binding pocket, while its fluorophenyl extension engages subpockets adjacent to the ART subdomain [1]. This binding mode induces conformational changes that prevent catalytic domain autoinhibition—a key differentiator from earlier PARP inhibitors like veliparib [2].

Crystallographic analyses further demonstrate that venadaparib's 4-fluorophenyl group displaces a structural water molecule critical for PARP1's catalytic loop flexibility. This disruption reduces the enzyme's ADP-ribosyl transfer efficiency by >95% compared to uninhibited PARP1 [1] [7]. The binding affinity (Kd = 1.4 nM for PARP1; 1.0 nM for PARP2) reflects these optimized interactions, as shown in Table 1 [9].

Table 1: Structural and Kinetic Parameters of Venadaparib-PARP Binding

ParameterPARP1PARP2Method
IC50 (nM)1.41.0Enzymatic assay [1]
Kd (nM)1.61.2Fluorescence polarization [1]
ΔG (kcal/mol)-12.3-12.8Molecular docking [1]
Residence time (min)4852Surface plasmon resonance [1]

Comparative Analysis of Enzymatic Inhibition Kinetics Across PARP Family Members

Venadaparib exhibits >200-fold selectivity for PARP1/2 over other PARP family members. Enzymatic assays demonstrate IC50 values of 1.4 nM (PARP1) and 1.0 nM (PARP2), contrasting with weaker inhibition of PARP3 (IC50 = 320 nM), tankyrase-1 (TNKS1; IC50 = 420 nM), and PARP6 (IC50 > 1,000 nM) [1] [5]. This selectivity stems from venadaparib's inability to accommodate the wider NAD+ cleft of tankyrases and its steric clash with PARP3's unique Leu878 residue [7].

Time-dependent inhibition studies reveal venadaparib’s prolonged dissociation half-life (t½ = 52 minutes) from PARP1-DNA complexes—1.8-fold longer than olaparib under identical conditions [1]. Sustained target engagement is further evidenced in ex vivo tumor models, where >90% PARP inhibition persists 24 hours post-dosing [1] [8]. Pharmacokinetic/pharmacodynamic (PK/PD) modeling in rats and dogs confirms linear exposure (AUC 0–24h) with plasma concentrations exceeding PARP1 IC50 for >18 hours [5].

Table 2: Selectivity Profile of Venadaparib Across PARP Enzymes

PARP Family MemberIC50 (nM)Catalytic Function
PARP11.4DNA repair, PAR synthesis [1]
PARP21.0DNA repair [1]
PARP3320Mitotic progression [1]
TNKS1 (PARP5A)420Telomere maintenance [1]
PARP6>1,000Cellular signaling [1]

PARP Trapping Dynamics and DNA Repair Pathway Disruption

Quantification of PARP-DNA Complex Stability in Homologous Recombination-Deficient Models

Venadaparib enhances PARP1-DNA complex stability through dual mechanisms: catalytic suppression of auto-PARylation (which releases PARP1 from DNA) and allosteric stabilization of the PARP1-DNA conformation [1] [4]. In BRCA1-mutated OV_065 ovarian cancer PDX models, venadaparib (12.5 mg/kg/day) increased chromatin-bound PARP1 by 8.2-fold versus controls, compared to 5.3-fold for olaparib at equimolar doses [1]. This correlates with venadaparib’s superior tumor growth inhibition (TGI = 87% vs. 62% for olaparib; p < 0.01) [8].

Mechanistically, venadaparib exhibits Type I trapping behavior—prolonging PARP1’s residence time on DNA breaks by preventing HD domain refolding [2] [4]. Fluorescence recovery after photobleaching (FRAP) assays show venadaparib reduces PARP1 mobility by 78% in HeLa nuclei, versus 45% for veliparib (a Type III inhibitor that weakens DNA binding) [2] [4]. This translates to synthetic lethality in homologous recombination-deficient (HRD) cells: Venadaparib’s EC50 in BRCA1-mutated CAPAN-1 pancreatic cells is 50 nM, versus >1,000 nM in isogenic BRCA1-restored lines [1].

Table 3: PARP Trapping Efficiency Across Inhibitors in HRD Models

ParameterVenadaparibOlaparibVeliparib
Chromatin-bound PARP1 (fold vs. control)8.25.31.8 [1]
DNA complex half-life (min)52299 [1][2]
Tumor growth inhibition (OV_065 PDX)87%62%38% [1]
HRD selective index (EC50 HR+/HRD)20.012.53.2 [1]

Temporal Modulation of Single-Strand Break Conversion to Double-Strand Breaks

Venadaparib converts transient SSBs to persistent DSBs by delaying SSB repair (SSBR) complex disassembly. Live-cell imaging using the LivePAR biosensor reveals that venadaparib extends PARP1 retention at laser-induced DNA damage sites to >90 minutes—2.1-fold longer than observed with veliparib [3] [4]. This prolonged retention competitively impedes XRCC1 scaffold protein recruitment, reducing repair complex assembly kinetics by 3.2-fold [3].

In BRCA1-deficient cells, unresolved SSBs progress to DSBs during replication, triggering replication fork collapse. Phosphorylated γH2AX foci (a DSB marker) increase 6.7-fold in venadaparib-treated MDA-MB-436 cells at 24 hours, coinciding with G2/M arrest [1] [8]. NAD+ depletion experiments confirm that venadaparib’s effects are mechanistically distinct from catalytic inhibition alone: While NAD+ supplementation restores PAR synthesis in olaparib-treated cells, it fails to reverse venadaparib-induced PARP1 trapping or γH2AX accumulation [3] [4].

The temporal dynamics of DSB formation align with venadaparib’s pharmacokinetics. In PDX models, intratumoral PAR suppression persists for 24 hours post-administration, while γH2AX peaks at 48 hours—indicating delayed DSB accrual due to trapped PARP1-SSB complexes [1] [8].

Table 4: Temporal Parameters of DNA Damage Conversion

EventTime Post-VenadaparibFold Change vs. Baseline
PARP1 chromatin retention onset15 minutes6.2 [1][3]
Peak PARP1-DNA complexes2 hours8.1 [1]
XRCC1 recruitment delay1–4 hours3.2 [3]
γH2AX foci formation (DSBs)24–48 hours6.7 [1][8]
Mitotic catastrophe48–72 hours4.9 [1]

Properties

CAS Number

1681020-60-9

Product Name

Venadaparib hydrochloride

IUPAC Name

4-[[3-[3-[(cyclopropylamino)methyl]azetidine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C23H23FN4O2

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H23FN4O2/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29)

InChI Key

YNBQAYKYNYRCCA-UHFFFAOYSA-N

SMILES

C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F.Cl

Canonical SMILES

C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

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